molecular formula C20H14N2O5 B2415306 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931693-88-8

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2415306
CAS No.: 931693-88-8
M. Wt: 362.341
InChI Key: AGZQLMYURMOPNY-UHFFFAOYSA-N
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Description

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that combines the structural features of oxadiazole, chromenone, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with acetic anhydride to form the 1,2,4-oxadiazole ring.

    Synthesis of the chromenone core: The chromenone core can be synthesized by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Coupling of the oxadiazole and chromenone units: The oxadiazole derivative is then coupled with the chromenone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Acetylation: The final step involves acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The acetate group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: 3-[3-(4-carboxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate.

    Reduction: 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl amine.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The chromenone core imparts fluorescence properties, making this compound useful as a fluorescent probe in chemical sensing and imaging applications.

    Catalysis: The oxadiazole ring can act as a ligand in coordination chemistry, potentially useful in catalytic processes.

Biology and Medicine

    Antimicrobial Agents: Compounds containing oxadiazole rings have shown antimicrobial activity, suggesting potential use in developing new antibiotics.

    Anticancer Agents: The chromenone core has been investigated for its anticancer properties, and derivatives of this compound could be explored for similar applications.

Industry

    Material Science: The compound’s structural features make it a candidate for use in organic electronics and photonics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The biological activity of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is likely mediated through interactions with cellular targets such as enzymes and receptors. The oxadiazole ring can interact with nucleophilic sites on proteins, while the chromenone core can intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological activity.

    3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate: Contains a nitro group, which can significantly impact its electronic properties and reactivity.

Uniqueness

The presence of the 4-methylphenyl group in 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate imparts unique steric and electronic properties, potentially enhancing its stability and specificity in biological applications compared to its analogs.

Properties

IUPAC Name

[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c1-11-6-8-13(9-7-11)18-21-19(27-22-18)15-10-14-4-3-5-16(25-12(2)23)17(14)26-20(15)24/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZQLMYURMOPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC(=O)C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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